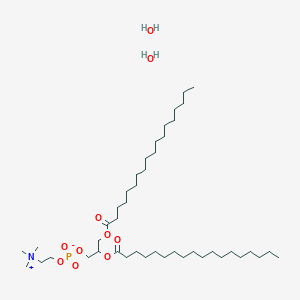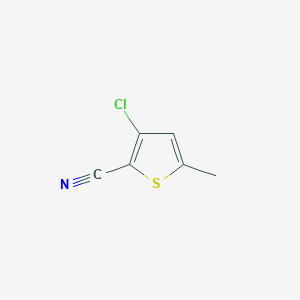
3-Chloro-5-methylthiophene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methylthiophene-2-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as the heteroatom. This compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the fifth position, and a nitrile group at the second position on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methylthiophene-2-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method includes the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. For example, the use of transition metal catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene has been reported for the synthesis of thiophene derivatives .
化学反応の分析
Types of Reactions
3-Chloro-5-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Oxidation and Reduction: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated thiophene derivatives, while oxidation can produce sulfoxides and sulfones .
科学的研究の応用
3-Chloro-5-methylthiophene-2-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-5-methylthiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorine, methyl, and nitrile groups can influence its binding affinity and selectivity towards these targets . The pathways involved in its mechanism of action can vary, but they often include modulation of biochemical processes and signaling pathways .
類似化合物との比較
Similar Compounds
5-Chloro-3-methylthiophene-2-carbonitrile: A closely related compound with similar structural features.
2-Chloro-5-methylthiophene: Another thiophene derivative with a chlorine atom at the second position.
3-Methylthiophene-2-carbonitrile: A thiophene derivative with a methyl group at the third position and a nitrile group at the second position.
Uniqueness
3-Chloro-5-methylthiophene-2-carbonitrile is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the third position and the nitrile group at the second position provides distinct electronic and steric properties that differentiate it from other thiophene derivatives .
特性
分子式 |
C6H4ClNS |
|---|---|
分子量 |
157.62 g/mol |
IUPAC名 |
3-chloro-5-methylthiophene-2-carbonitrile |
InChI |
InChI=1S/C6H4ClNS/c1-4-2-5(7)6(3-8)9-4/h2H,1H3 |
InChIキー |
LOAVTXAAHIZNJL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


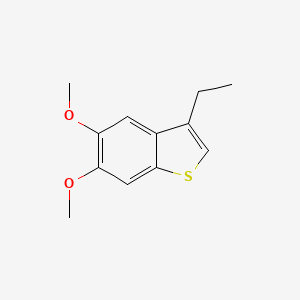
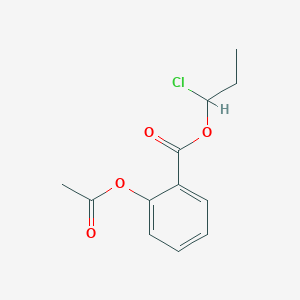
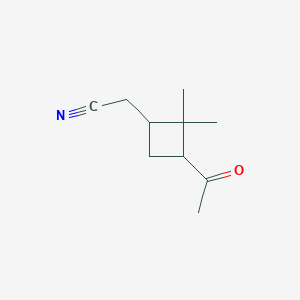
![1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B13890844.png)
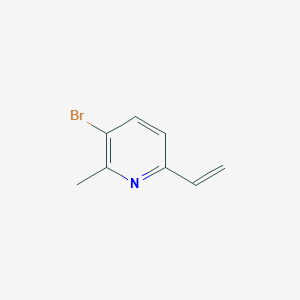
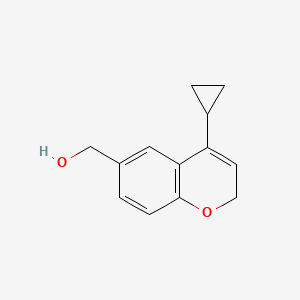
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B13890870.png)
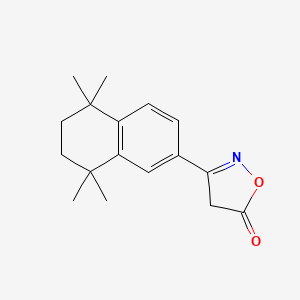
![1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13890878.png)
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890882.png)
![N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13890890.png)
![5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13890905.png)

